molecular formula C12H22N2O2 B3358056 1-(tert-Butoxycarbonyl)-4-allylpiperazine CAS No. 77278-75-2

1-(tert-Butoxycarbonyl)-4-allylpiperazine

Cat. No. B3358056
CAS RN: 77278-75-2
M. Wt: 226.32 g/mol
InChI Key: PMOKFILPEDLZAP-UHFFFAOYSA-N
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Description

The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The 1-(tert-Butoxycarbonyl)-4-allylpiperazine is a derivative of this process.


Synthesis Analysis

The synthesis of this compound involves the use of tert-butyloxycarbonyl (Boc) as a protecting group for amines in organic synthesis . A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared to expand the applicability of AAILs .


Molecular Structure Analysis

The molecular formula of this compound is C9H18N2O2 . It is a solid at 20 degrees Celsius and has a molecular weight of 186.26 .


Chemical Reactions Analysis

The Boc group can be removed from the amine using moderately strong acids . The Boc group is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .


Physical And Chemical Properties Analysis

This compound is a white to light yellow to light orange powder to crystal . It has a melting point of 44.0 to 48.0 °C and is soluble in methanol .

Mechanism of Action

The Boc group serves as a protective group in peptide synthesis. It allows certain subsequent transformations to occur that would be incompatible with the amine functional group . The Boc group can later be removed from the amine using moderately strong acids .

Safety and Hazards

This compound causes severe skin burns and eye damage . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

The use of amino acid ionic liquids (AAILs) for organic synthesis is being explored, with a focus on expanding their applicability . The use of a thermally stable ionic liquid for high-temperature Boc deprotection of amino acids and peptides has also been studied .

properties

IUPAC Name

tert-butyl 4-prop-2-enylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-5-6-13-7-9-14(10-8-13)11(15)16-12(2,3)4/h5H,1,6-10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOKFILPEDLZAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60460924
Record name AG-H-08867
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77278-75-2
Record name AG-H-08867
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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